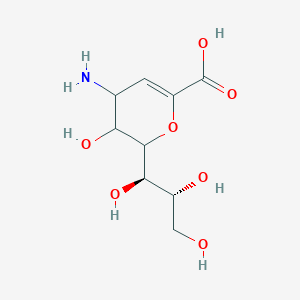

4-氨基-2,6-脱水-3,4-二脱氧-D-赤藓糖-D-半乳糖-壬-2-烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid has been explored in various studies. One approach involves the reduction of 2-amino-2,3-dideoxy-d-glucopyranose-3-sulfonic acids with sodium borohydride, leading to the formation of compounds like 2-amino-2,3-dideoxy- d -glucitol-3-sulfonic acid (Fernández-Bolaños et al., 1996). Another study presents a facile synthesis method for related compounds from 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid, employing a process similar to the Ritter reaction (Sun et al., 1996).

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the molecular structure of compounds in this category. For example, the molecular structure of certain sulfoaminoglucitols was elucidated, revealing an orthorhombic space group and a planar zig-zag conformation stabilized by intramolecular hydrogen bonds (Fernández-Bolaños et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving these compounds include enzymatic hydration and borohydride reduction, leading to the formation of various products with unique configurations and properties. These reactions demonstrate the reactive nature and versatility of the compound's chemical structure (Fritz et al., 1991).

科学研究应用

化学合成与材料科学

氨基酸的不对称合成:通过涉及氨基酸的 Ni(II)-配合物的迈克尔加成反应进行 α-氨基酸的不对称合成,包括详细的实际方面和机理考虑,提出了合成复杂氨基酸(如所讨论的氨基酸)的框架 (Aceña, Sorochinsky, & Soloshonok, 2014)。

基于氨基酸的功能性聚合物:基于氨基酸的新型功能性聚合物的设计研究表明了开发具有独特性能(例如电子转移和催化功能)的材料的潜力,这可能与与关注的化合物相关的材料科学应用相关 (Sanda & Endo, 1999)。

药理和生物活性

聚(氨基酸)的生物医学应用:均聚氨基酸的合成和潜在生物医学应用,包括它们在药物递送载体和生物粘合剂中的用途,突出了氨基酸在开发生物相容性和可生物降解材料中的重要性 (Shih, Van, & Shen, 2004)。

生物活性化合物的合成:氨基酸在生物活性化合物合成中的作用,包括它们的抗草食性、抗微生物和植物激素活性,突出了氨基酸在制药和农业中的多样化生物学意义和潜在应用 (Parthasarathy, Savka, & Hudson, 2019)。

用于获取氨基酸的线性级联:从可再生资源或化石资源中开发人工生物催化线性级联,从而生成氨基酸、羟基酸和内酯,提供了一种合成有价值的化学结构单元的方法,可能包括目标化合物 (Schrittwieser, Velikogne, & Kroutil, 2018)。

特定氨基酸的化学和生物活性:对特定氨基酸的化学和生物活性的综述,包括它们作为抗癌、抗炎和抗病毒活性等药理作用,表明了探索复杂氨基酸治疗应用的潜在途径 (Nguyen & Tawata, 2016)。

作用机制

Target of Action

The primary target of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid is the virus sialidase . Sialidases are enzymes that cleave sialic acid residues from glycoconjugates and are crucial for the life cycle of many viruses.

Mode of Action

The compound acts as a sialidase inhibitor . By binding to the sialidase enzyme, it prevents the virus from cleaving sialic acid residues. This inhibits the release of progeny virus from infected cells, thereby limiting the spread of infection .

Biochemical Pathways

The inhibition of sialidase impacts the viral replication cycle . The virus is unable to release its progeny from the host cell, which disrupts the viral life cycle and prevents the spread of the virus to other cells .

Result of Action

The result of the action of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid is the inhibition of viral spread within the host organism. By preventing the release of progeny virus, the compound limits the spread of the virus, potentially reducing the severity of the viral infection .

属性

IUPAC Name |

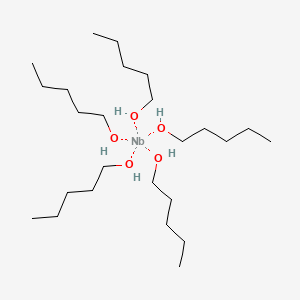

4-amino-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO7/c10-3-1-5(9(15)16)17-8(6(3)13)7(14)4(12)2-11/h1,3-4,6-8,11-14H,2,10H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPBPEUAQGGZEN-SDDMMPNHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1N)O)C(C(CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(C(C1N)O)[C@@H]([C@@H](CO)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)